molecular formula C8H10FNO B14790703 2-(1-Aminoethyl)-5-fluorophenol

2-(1-Aminoethyl)-5-fluorophenol

Cat. No.: B14790703
M. Wt: 155.17 g/mol
InChI Key: UOYQFEYBPZGEAZ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-fluorophenol is an organic compound that features both an amino group and a fluorine atom attached to a phenol ring

Properties

IUPAC Name

2-(1-aminoethyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQFEYBPZGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-fluorophenol typically involves the introduction of the aminoethyl group and the fluorine atom onto the phenol ring. One common method involves the reaction of 5-fluoro-2-nitrophenol with ethylamine under reducing conditions to yield the desired product. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 2-(1-Aminoethyl)-5-fluorophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Scientific Research Applications

2-(1-Aminoethyl)-5-fluorophenol is used as a building block for synthesizing complex organic molecules in chemistry. It is also studied in biology for its potential as a biochemical probe because it can interact with various biological targets. Additionally, it is investigated in medicine for potential therapeutic properties and as a precursor for drug development.

Chemical Reactions

2-(1-Aminoethyl)-5-fluorophenol can undergo oxidation, reduction, and substitution reactions. The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate, while the amino group can be reduced to form secondary amines using reducing agents like lithium aluminum hydride. The fluorine atom can be substituted with nucleophiles under appropriate conditions.

2-(1-Aminoethyl)-5-fluorophenol is a fluorinated phenolic compound that has gained attention in medicinal chemistry because of its structural properties and potential biological activities. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Fluorine-containing compounds are known to enhance activity, stability, half-life, and bioabsorbability, making them useful in pharmaceutical intermediates, cancer treatment, antiviral agents, and diagnostic probes .

Case Studies and Research Findings

  • Neuropharmacological Study: Studies have explored the neuropharmacological effects of 2-(1-Aminoethyl)-5-fluorophenol.
  • Antitumor Activity: Research has also investigated its antitumor activity.
  • Enzyme Interaction Study: Comprehensive analysis has highlighted the interaction between 2-(1-Aminoethyl)-5-fluorophenol and specific enzymes involved in metabolic pathways, showing its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-nitrophenol: Contains a nitro group instead of an aminoethyl group, leading to different reactivity and applications.

    2-(1-Aminoethyl)-4-fluorophenol: The position of the fluorine atom is different, which can affect the compound’s properties and interactions.

Uniqueness

2-(1-Aminoethyl)-5-fluorophenol is unique due to the specific positioning of the aminoethyl and fluorine groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

2-(1-Aminoethyl)-5-fluorophenol is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

2-(1-Aminoethyl)-5-fluorophenol is characterized by an aminoethyl group attached to a fluorinated phenolic ring. This structure enhances its reactivity and biological activity through various interactions with biological targets.

PropertyValue
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Melting Point98-100 °C
SolubilitySoluble in DMSO, ethanol

The biological activity of 2-(1-Aminoethyl)-5-fluorophenol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds, while the fluorinated moiety enhances binding affinity and metabolic stability.

  • Enzyme Interaction : The compound acts as a chiral ligand, modulating enzyme activity through competitive inhibition or activation, influencing various metabolic pathways.
  • Receptor Binding : Its structure allows for effective binding to receptors, potentially altering signaling pathways involved in cellular processes.

Biological Activities

Research has demonstrated several biological activities associated with 2-(1-Aminoethyl)-5-fluorophenol:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. While specific data on 2-(1-Aminoethyl)-5-fluorophenol is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for similar activity .

Case Studies

  • Inhibition of Enzymatic Activity : A study explored the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Cellular Studies : In vitro studies using cell lines demonstrated that treatment with 2-(1-Aminoethyl)-5-fluorophenol led to altered cell proliferation rates, indicating possible applications in cancer research .

Research Findings

Recent studies have focused on synthesizing derivatives of 2-(1-Aminoethyl)-5-fluorophenol to enhance its biological activity:

  • Synthesis and Yield : Various synthetic routes have been explored, achieving yields of up to 88% for certain derivatives. These modifications aim to improve efficacy against targeted biological pathways.
  • Comparative Analysis : Research comparing 2-(1-Aminoethyl)-5-fluorophenol with other fluorinated phenols indicates that the presence of the aminoethyl group significantly enhances biological interactions and stability .

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